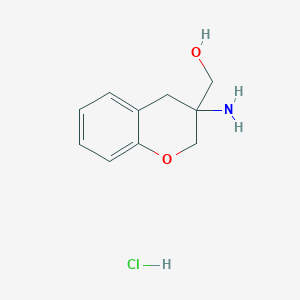

(3-amino-3,4-dihydro-2H-1-benzopyran-3-yl)methanol hydrochloride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

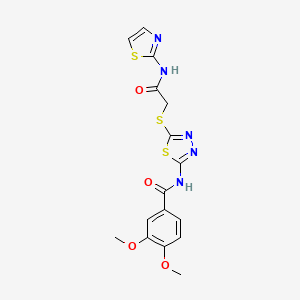

The compound 3-amino-3,4-dihydro-2H-1-benzopyran-3-carbonitrile hydrochloride is a salt with a molecular weight of 210.66 . Another related compound is 3-amino-3,4-dihydro-2H-1-benzopyran-3-carboxamide with a molecular weight of 192.22 .

Synthesis Analysis

While specific synthesis methods for “(3-amino-3,4-dihydro-2H-1-benzopyran-3-yl)methanol hydrochloride” were not found, a related compound, 3,4-dihydro-3-amino-2H-1-benzopyran derivatives, was synthesized via palladium-mediated cross-coupling reactions .

Molecular Structure Analysis

The InChI code for 3-amino-3,4-dihydro-2H-1-benzopyran-3-carbonitrile hydrochloride is 1S/C10H10N2O.ClH/c11-6-10 (12)5-8-3-1-2-4-9 (8)13-7-10;/h1-4H,5,7,12H2;1H . This provides a detailed description of the molecule’s structure.

Aplicaciones Científicas De Investigación

Methacarn Fixation in Histology

Methacarn (methanol-Carnoy) fixation is a modification of Carnoy's fluid where methanol replaces ethanol. This solution enhances the shrinkage temperature of collagen significantly, leading to improved preservation of tissue structures for histological examination. Methacarn-fixed tissues exhibit minimal shrinkage and show enhanced visibility of myofibrils, especially in endothelial and epithelial cells, compared to tissues fixed with traditional Carnoy's or Zenker's fluid. This indicates a role for methanol-based solutions in preserving helical proteins in myofibrils and collagen, although it may alter globular proteins and DNA conformations (Puchtler et al., 1970).

Antioxidant Potential of Chromone Derivatives

Chromones, including 1-benzopyran-4-ones, exhibit significant antioxidant properties, neutralizing active oxygen and halting free radical processes that can prevent or inhibit cell impairment leading to diseases. The antioxidant activity is associated with the compound's ability to scavenge radicals, important for preventing inflammation, diabetes, tumor growth, and cancer. This review highlights the role of the chromone structure, present in (3-amino-3,4-dihydro-2H-1-benzopyran-3-yl)methanol hydrochloride, in developing potential antioxidants for therapeutic applications (Yadav et al., 2014).

Nanomaterials Synthesis and Manipulation

The review on the chemical manipulation of nanomaterials using solvents, including methanol, discusses how the presence of low dielectric constant solvents with methanol can influence the hydrolysis of alkoxides, leading to the formation of mesoporous materials with high surface areas. This application of methanol in creating advanced materials with potential uses in catalysis, filtration, and as structural components in various nanotechnologies showcases the broader implications of methanol and related chemical structures in scientific research (Ranjit et al., 2006).

Propiedades

IUPAC Name |

(3-amino-2,4-dihydrochromen-3-yl)methanol;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13NO2.ClH/c11-10(6-12)5-8-3-1-2-4-9(8)13-7-10;/h1-4,12H,5-7,11H2;1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FIUSFNARROLHPC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2=CC=CC=C2OCC1(CO)N.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14ClNO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

215.67 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![7-(2-Methoxyethyl)-3-methyl-8-[(4-methyl-1,3-thiazol-2-yl)sulfanyl]purine-2,6-dione](/img/no-structure.png)

![1-(2-Hydroxy-3-{[3-(trifluoromethyl)benzyl]sulfonyl}propyl)-2-pyrrolidinone](/img/structure/B2833420.png)

![2-[3-(2-Chloro-6-fluorophenyl)-1-bicyclo[1.1.1]pentanyl]-2-(phenylmethoxycarbonylamino)acetic acid](/img/structure/B2833428.png)

![N-{3-[1-(3-chloro-4-fluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-1,2,4-thiadiazol-5-yl}-3-methylbenzamide](/img/structure/B2833429.png)

![4-[(4-chlorobenzyl)sulfanyl]-3-nitrobenzenecarbaldehyde O-methyloxime](/img/structure/B2833430.png)

![4-Cyclobutyl-6-{[1-(pyrazine-2-carbonyl)piperidin-4-yl]methoxy}pyrimidine](/img/structure/B2833431.png)

![(4-(5-Chloro-4-methylbenzo[d]thiazol-2-yl)piperazin-1-yl)(2-phenoxyphenyl)methanone](/img/structure/B2833434.png)

![2-Bromo-4-[2-(methylamino)ethyl]phenol;hydrochloride](/img/structure/B2833435.png)